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Compound of Interest

tert-Butyl 3-(2-
Compound Name:
iodoethoxy)propanoate

Cat. No.: B2924532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral properties and synthetic
considerations for tert-butyl 3-(2-iodoethoxy)propanoate, a key reagent in the development
of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACS).
While detailed experimental spectra are not publicly available, this document consolidates the
known information and provides a framework for its characterization and application.

Introduction

tert-Butyl 3-(2-iodoethoxy)propanoate (CAS No. 2296723-16-3) is a bifunctional molecule
utilized as a linker in the synthesis of PROTACs. PROTACs are emerging as a powerful
therapeutic modality designed to hijack the cell's natural protein degradation machinery to
eliminate disease-causing proteins. The iodoethoxypropanoate moiety of this compound
provides a reactive handle for conjugation to a target protein ligand or an E3 ligase ligand,
forming the characteristic tripartite structure of a PROTAC. Its application in the synthesis of a
FAK (Focal Adhesion Kinase) degrader highlights its relevance in cancer drug discovery.

Spectroscopic Characterization
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Comprehensive spectral data for tert-butyl 3-(2-iodoethoxy)propanoate is not readily
available in public databases. Chemical suppliers confirm that characterization data such as *H
NMR, 8C NMR, and mass spectrometry are generated for quality control purposes. The
following tables provide a general expectation of the spectral data based on the compound's

structure.

Table 1: Expected *H NMR Spectral Data
Chemical Shift . . .

Multiplicity Integration Assignment

(ppm)
~3.75 t 2H -O-CH2-CH2-l
~3.25 t 2H -O-CH2-CH2-l
~3.70 t 2H -O-CH2-CH2-COO0O-
~2.50 t 2H -O-CH2-CH2-COO-
~1.45 s 9H -C(CHs)3

Note: Predicted values. Actual shifts and coupling constants would be determined
experimentally.

. 13
Chemical Shift (ppm) Assighment
~170 C=0 (ester)
~80 -C(CHs)3
~70 -O-CH2-CHa2-l
~68 -O-CH2-CH2-COO-
~35 -CH2-COO-
~28 -C(CHs)3
~5 -CH2-l

Note: Predicted values. Actual chemical shifts would be determined experimentally.
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Table 3: Expected Mass Spectrometry Data

lon mlz Notes

M+Na]* 323.01 Calculated for CoH17INaO3
[ ]

[M-CaHo]* 242.96 Loss of tert-butyl group

Note: Expected values for high-resolution mass spectrometry (HRMS).

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Functional Group

~2975 C-H stretch (alkane)

~1730 C=0 stretch (ester)

~1150 C-O stretch (ester and ether)
~600 C-I stretch

Note: Expected characteristic absorption bands.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of tert-butyl 3-(2-
iodoethoxy)propanoate is not available in the public domain. However, a plausible synthetic
route would involve the reaction of tert-butyl 3-hydroxypropanoate with 1,2-diiodoethane or a
similar iodinating agent under basic conditions.

General Spectroscopic Methods

The following are general protocols for obtaining the spectral data mentioned above:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample
would be dissolved in a deuterated solvent such as chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), with chemical shifts reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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e Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization
(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the

accurate mass of the parent ion and its fragments.

e Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared
(FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl
or KBr) or as a solution in a suitable solvent.

Application in PROTAC Synthesis Workflow

The primary application of tert-butyl 3-(2-iodoethoxy)propanoate is as a linker in the
synthesis of PROTACSs. The following diagram illustrates a generalized workflow for its use in
conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).

Target Protein Ligand (TPL) SN2 Reaction
with nucleophilic group (e.g., -NH2, -OH)

Activated TPL-Linker
(Carboxylic Acid)

TPL-Linker Intermediate

tert-Butyl 3-(2-iodoethoxy)propanoate
Peptide Coupling

(e.g.. HATU, DIPEA)

Final PROTAC Molecule

E3 Ligase Ligand (E3LL)
with nucleophilic group

Click to download full resolution via product page

Caption: Generalized workflow for PROTAC synthesis using tert-Butyl 3-(2-
iodoethoxy)propanoate.

Conclusion

tert-Butyl 3-(2-iodoethoxy)propanoate is a valuable chemical tool for researchers in drug
development, particularly for the construction of PROTACs. While specific, publicly available
spectral data is limited, this guide provides an expected spectroscopic profile and a conceptual
framework for its synthesis and application. For definitive characterization, it is recommended
to acquire the compound from a reputable supplier who can provide a certificate of analysis

with detailed spectral data.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of tert-Butyl 3-(2-iodoethoxy)propanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924532#tert-butyl-3-2-iodoethoxy-propanoate-
spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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